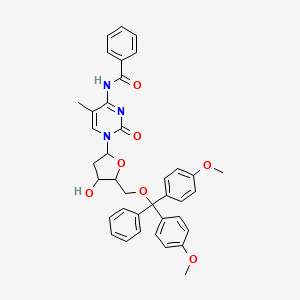
Acorus gramineus, ext.
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acorus gramineus: , commonly known as Japanese sweet flag, is a perennial herb native to Japan, Korea, and eastern Asia. It typically grows in wetlands and shallow water. The plant is known for its aromatic rhizomes, which have been used in traditional medicine for centuries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The extraction of active components from Acorus gramineus involves several methods. One common method is solid-phase microextraction combined with gas chromatography-mass spectrometry (GC/MS). This method is effective in terms of extraction yield, sample workup time, and profiling analysis .
Industrial Production Methods: : Industrially, the preparation of Acorus gramineus extract involves the supernatant of the medicinal material. The process includes drying the plant material, followed by extraction using solvents like ethanol or water under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions: : Acorus gramineus extract undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : The extract is often subjected to reactions with reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions.
Major Products: : The major products formed from these reactions include various phenylpropanoids and sesquiterpenoids, which are the primary active components of the extract .
Wissenschaftliche Forschungsanwendungen
Biology: : The extract has been studied for its neuroprotective effects, particularly in the treatment of cognitive impairments and neurodegenerative diseases like Alzheimer’s .
Medicine: : Acorus gramineus extract is used in traditional medicine for its anti-inflammatory, antioxidant, and anti-apoptotic properties. It is also being researched for its potential in treating conditions like epilepsy, depression, and cardiovascular diseases .
Industry: : The extract is used in the cosmetic industry for its aromatic properties and in the food industry as a natural flavoring agent .
Wirkmechanismus
The mechanism by which Acorus gramineus extract exerts its effects involves multiple pathways. It has anti-inflammatory, antioxidant, and anti-apoptotic activities. The extract inhibits neurotoxicity, regulates synaptic plasticity, protects cerebrovascular structures, stimulates the cholinergic system, and suppresses astrocyte activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds include Acorus calamus and Acorus tatarinowii. These species also contain phenylpropanoids and sesquiterpenoids but in different proportions .
Uniqueness: : Acorus gramineus is unique due to its higher content of asarone analogues, which are responsible for its potent neuroprotective and cognitive-enhancing effects .
Eigenschaften
CAS-Nummer |
91745-11-8 |
|---|---|
Molekularformel |
C121H176N44 |
Molekulargewicht |
2247.0 g/mol |
IUPAC-Name |
N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide |
InChI |
InChI=1S/11C11H16N4/c11*1-9(12)15-11(13)14-8-7-10-5-3-2-4-6-10/h11*2-6H,7-8H2,1H3,(H4,12,13,14,15) |
InChI-Schlüssel |
RYSNEROLVQAFKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-dichloro-9-((3aR,4R,6aS)-2,2-dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)-9H-purine](/img/structure/B13389369.png)




![1-Amino-4,5-bis(methylamino)pent-1-en-3-one;1-amino-4-(methylamino)-5-methylsulfanylpent-1-en-3-one;1-amino-4-(methylamino)-5-(pyridin-2-yldisulfanyl)pent-1-en-3-one;methyl 6-amino-3-(methylamino)-4-oxohex-5-enoate;methyl 2-[5-amino-2-(methylamino)-3-oxopent-4-enyl]sulfanylacetate](/img/structure/B13389393.png)



![2-Biphenyl-4-yl-6-chloro-3-piperazin-1-ylmethyl imidazo[1,2-a]pyridine](/img/structure/B13389419.png)



![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13389461.png)
